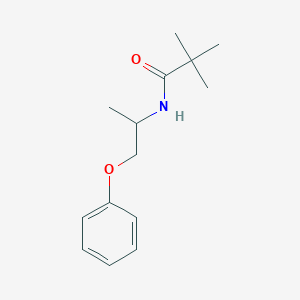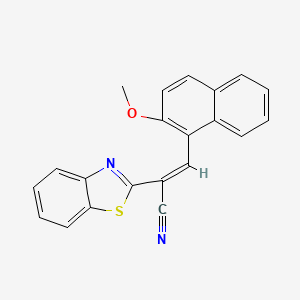![molecular formula C12H15N3O3 B5408883 N-{2-[2-(2-hydroxybenzoyl)hydrazono]propyl}acetamide](/img/structure/B5408883.png)
N-{2-[2-(2-hydroxybenzoyl)hydrazono]propyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(2-hydroxybenzoyl)hydrazono]propyl}acetamide, commonly known as HBPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. HBPA is a hydrazone derivative of salicylaldehyde and has been found to possess a wide range of biological activities.
作用机制
The mechanism of action of HBPA is not fully understood. However, it is believed to exert its biological effects by modulating various cellular signaling pathways. HBPA has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. HBPA has also been found to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and physiological effects:
HBPA has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. HBPA has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. In addition, HBPA has been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial pathogens.
实验室实验的优点和局限性
HBPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and can be used at low concentrations. However, HBPA has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. In addition, the mechanism of action of HBPA is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of HBPA. One area of research is the development of HBPA-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of HBPA. Further studies are needed to elucidate the cellular signaling pathways that are modulated by HBPA. In addition, the development of water-soluble derivatives of HBPA could improve its potential applications in various areas of research.
Conclusion:
In conclusion, HBPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It possesses anti-inflammatory, antioxidant, anticancer, and antimicrobial properties and has been studied for its potential use in the treatment of neurodegenerative diseases. The synthesis of HBPA is relatively simple, and it has several advantages for lab experiments. However, further studies are needed to fully understand the mechanism of action of HBPA and to develop water-soluble derivatives for its potential applications in various areas of research.
合成方法
The synthesis of HBPA involves the reaction of salicylaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with propionyl chloride to obtain N-{2-[2-(2-hydroxybenzoyl)hydrazono]propyl}acetamide. The chemical structure of HBPA is shown in Figure 1.
科学研究应用
HBPA has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. HBPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-8(7-13-9(2)16)14-15-12(18)10-5-3-4-6-11(10)17/h3-6,17H,7H2,1-2H3,(H,13,16)(H,15,18)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSGBDRJUYWWGM-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1O)/CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-iodophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5408809.png)

![7-(2,3-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5408826.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5408843.png)
![3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5408844.png)
![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B5408851.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5408852.png)
![3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5408856.png)

![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5408862.png)
![methyl {3-(4-ethylphenyl)-5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5408869.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5408877.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5408885.png)

